3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Allyl Group: This step often involves an allylation reaction using allyl halides under basic conditions.
Attachment of the Trifluoromethylbenzylthio Group: This is usually done through a nucleophilic substitution reaction where a trifluoromethylbenzylthiol is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the pyrimidoindole core.
Substitution: The trifluoromethylbenzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution of the trifluoromethylbenzylthio group could result in a variety of derivatives.
Scientific Research Applications
3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrimidoindole core may interact with nucleic acids or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-((3-(trifluoromethyl)phenyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 3-allyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrido[4,3-b]indol-4(5H)-one
Uniqueness
The unique combination of the allyl group, trifluoromethylbenzylthio group, and pyrimidoindole core sets 3-(prop-2-en-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart from similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3OS/c1-2-10-27-19(28)18-17(15-8-3-4-9-16(15)25-18)26-20(27)29-12-13-6-5-7-14(11-13)21(22,23)24/h2-9,11,25H,1,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXQPWIXNILIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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